molecular formula C5H9N3O B1531252 N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine CAS No. 887405-27-8

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B1531252
CAS No.: 887405-27-8
M. Wt: 127.14 g/mol
InChI Key: UBJBBIDQROEAMU-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been widely studied due to their many important chemical and biological properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms . The presence of these heteroatoms gives rise to various chemical reactions and contributes to the biological activity of these compounds .


Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions due to the presence of heteroatoms in their structure . For example, they can participate in annulation reactions, followed by desulfurization/intramolecular rearrangement .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, some compounds in this class are solids at room temperature , while others are liquids .

Scientific Research Applications

Synthesis and Characterization

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine compounds have been synthesized through various chemical routes, demonstrating the versatility of oxadiazole derivatives in chemical synthesis. These compounds are characterized using techniques such as FT-IR, DSC, NMR, and mass spectrometry, which confirm their structure and purity. For example, Shimoga, Shin, and Kim (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine via a high-yielding polyphosphoric acid condensation route, highlighting the compound's potential for further applications in scientific research Shimoga et al., 2018.

Medicinal Chemistry Applications

Oxadiazole derivatives, including those structurally related to this compound, have shown promise in the development of new therapeutic agents. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, indicating potential as novel anticancer agents. Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines with significant cytotoxic activity, highlighting the therapeutic potential of oxadiazole derivatives Ramazani et al., 2014.

Material Science Applications

Oxadiazole derivatives have been explored for their applications in material science, particularly in the development of new materials with specific optical properties. Compounds containing the 1,3,4-oxadiazole ring have been incorporated into polymeric materials to study their fluorescence characteristics, demonstrating potential applications in the development of optoelectronic devices. Hamciuc et al. (2015) synthesized and characterized polyamide and poly(amide-imide)s containing a 1,3,4-oxadiazole ring, which exhibited blue fluorescence and high thermal stability, indicating their suitability for applications in optoelectronics Hamciuc et al., 2015.

Corrosion Inhibition

Research has also focused on the application of oxadiazole derivatives as corrosion inhibitors for metals in aggressive environments. These compounds have been studied for their ability to protect metals from corrosion, offering potential applications in industrial settings where metal preservation is crucial. Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including those related to the oxadiazole class, as eco-friendly corrosion inhibitors for steel, showing effective corrosion protection in acidic solutions Yadav et al., 2015.

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazoles can also vary depending on the specific compound. Some compounds in this class are classified as Acute Tox. 4 Oral, indicating that they can be harmful if swallowed .

Future Directions

The future research directions in the field of 1,3,4-oxadiazoles are likely to involve the development of new synthetic methodologies, the exploration of their biological activities, and their use in the development of new drugs .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through the nitrogen atoms present in its structure , but the exact nature of these interactions and the resulting changes are yet to be elucidated.

Biochemical Pathways

Oxadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects . Therefore, it is plausible that this compound could affect multiple pathways, but specific details are currently lacking.

Result of Action

Given the broad range of biological activities associated with oxadiazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been noted for its potential interactions with enzymes involved in metabolic processes, although specific enzymes and the nature of these interactions require further elucidation . The compound’s structure allows it to participate in nucleophilic alkylation reactions, which are crucial in the synthesis of various biochemical compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that oxadiazole derivatives, including this compound, can exhibit anticancer activity by affecting the proliferation of cancer cells . The compound’s impact on cellular metabolism is also significant, as it can alter metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. This binding can lead to changes in the expression of genes involved in various biochemical pathways . Additionally, the compound’s ability to participate in nucleophilic alkylation reactions further underscores its role in modulating biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that oxadiazole derivatives can maintain their activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations in its use in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s structure allows it to participate in reactions that alter metabolic flux and metabolite levels, influencing overall cellular metabolism . Specific enzymes involved in its metabolism include those that catalyze nucleophilic alkylation reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBBIDQROEAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651035
Record name N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887405-27-8
Record name N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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